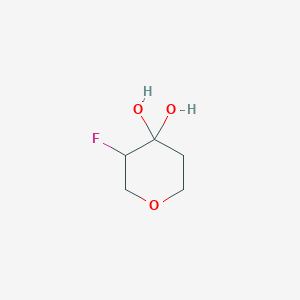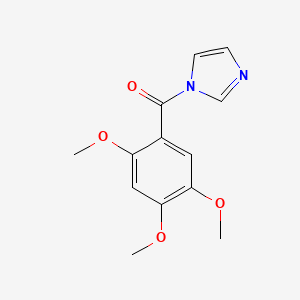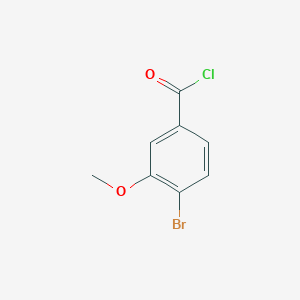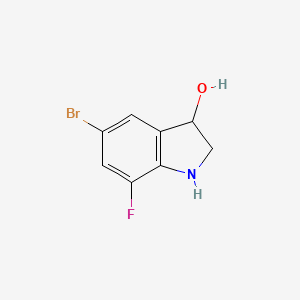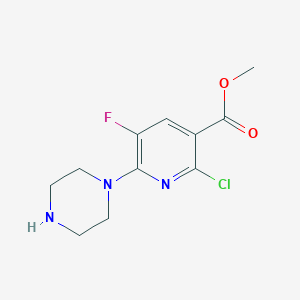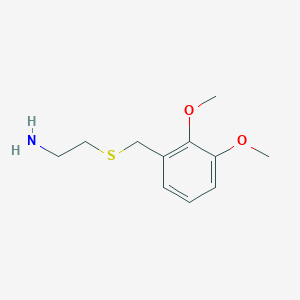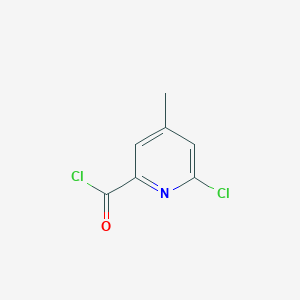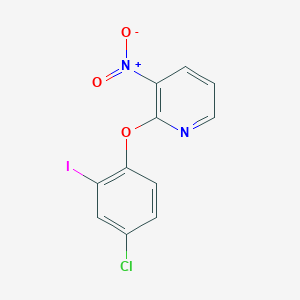![molecular formula C7H5ClF3NO B1406406 [3-Chloro-6-(trifluoromethyl)pyridin-2-yl]methanol CAS No. 1227584-33-9](/img/structure/B1406406.png)
[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]methanol
描述
[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]methanol is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro group at the third position, a trifluoromethyl group at the sixth position, and a hydroxymethyl group at the second position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-6-(trifluoromethyl)pyridin-2-yl]methanol typically involves the following steps:
Starting Material: The synthesis begins with 3-Chloro-6-(trifluoromethyl)pyridine.
Hydroxymethylation: The hydroxymethyl group is introduced at the second position of the pyridine ring through a hydroxymethylation reaction. This can be achieved using formaldehyde and a suitable base such as sodium hydroxide or potassium hydroxide under controlled conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroxymethylation processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acid.
Reduction: 3-Hydroxy-6-(trifluoromethyl)pyridine-2-methanol.
Substitution: 3-Amino-6-(trifluoromethyl)pyridine-2-methanol.
科学研究应用
[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of bioactive compounds with potential therapeutic effects.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the production of agrochemicals, including herbicides and insecticides, due to its ability to interact with biological targets in pests.
作用机制
The mechanism of action of [3-Chloro-6-(trifluoromethyl)pyridin-2-yl]methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways involved in cell growth, apoptosis, and immune responses, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
- 3-Chloro-6-(trifluoromethyl)pyridazine
- 2-Chloro-6-(trifluoromethyl)pyridine
- 3,6-Dichloro-4-(trifluoromethyl)pyridazine
Uniqueness
[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]methanol is unique due to the presence of the hydroxymethyl group at the second position, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature enhances its potential for diverse applications in various fields.
属性
IUPAC Name |
[3-chloro-6-(trifluoromethyl)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-4-1-2-6(7(9,10)11)12-5(4)3-13/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUGEFVLDHNBSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





